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molecular formula C12H12N4 B8786412 5-Amino-1-phenethyl-1H-pyrazole-4-carbonitrile CAS No. 159979-74-5

5-Amino-1-phenethyl-1H-pyrazole-4-carbonitrile

Cat. No. B8786412
M. Wt: 212.25 g/mol
InChI Key: FGWVIQWGHLKUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087754B2

Procedure details

A mixture of conc. H2SO4 (15 mL) and water (15 mL) was treated with 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carbonitrile (5.0 g, 23.6 mmol), heated at 60° C. for 1 h, poured into water, extracted with EtOAc, dried (MgSO4), concentrated in vacuo, and recrystallised (EtOAc/MeOH) to give the title compound (2.53 g, 47%) as a cream solid.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
[OH:1]S(O)(=O)=O.[NH2:6][C:7]1[N:11]([CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:10]=[CH:9][C:8]=1[C:20]#N.[OH2:22]>>[NH2:6][C:7]1[N:11]([CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:10]=[CH:9][C:8]=1[C:20]([OH:1])=[O:22]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=NN1CCC1=CC=CC=C1)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallised (EtOAc/MeOH)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1CCC1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.53 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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